Ftalato de didecilo

Descripción general

Descripción

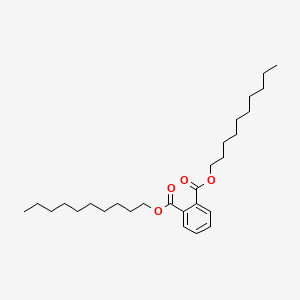

It is a clear, light yellow viscous liquid with the molecular formula C28H46O4 and a molecular weight of 446.66 g/mol . This compound is primarily used to enhance the flexibility and durability of plastic products.

Aplicaciones Científicas De Investigación

Plasticizers in Polyvinyl Chloride (PVC)

Didecyl phthalate is predominantly used as a plasticizer in PVC products. Its inclusion improves the mechanical properties of PVC, making it suitable for a wide range of applications:

- Construction Materials : Used in flooring, wall coverings, and roofing membranes.

- Consumer Products : Found in toys, automotive interiors, and household goods.

- Medical Devices : Utilized in medical tubing and bags due to its flexibility and safety profile.

Industrial Applications

Beyond PVC, didecyl phthalate serves various industrial purposes:

- Coatings and Sealants : Enhances the performance of paints and coatings by improving adhesion and flexibility.

- Adhesives : Used in formulations for stronger bonding capabilities.

- Rubber Products : Acts as a plasticizer in rubber formulations to improve elasticity.

Environmental Considerations

While didecyl phthalate is effective in enhancing material properties, environmental concerns have been raised regarding its persistence and potential health impacts. Studies indicate that high molecular weight phthalates like didecyl phthalate may have lower bioavailability compared to their low molecular weight counterparts, which can mitigate some environmental risks. However, ongoing assessments are necessary to monitor their ecological impact.

Case Study 1: Didecyl Phthalate in Medical Devices

A comprehensive study highlighted the use of didecyl phthalate in medical devices such as blood storage bags and IV tubing. The study emphasized its biocompatibility and low toxicity profile compared to other phthalates like diethylhexyl phthalate (DEHP), which has been associated with adverse health effects. This makes didecyl phthalate a preferred choice for applications requiring direct human contact.

Case Study 2: Didecyl Phthalate in Construction Materials

Research conducted on the use of didecyl phthalate in construction materials demonstrated that it significantly improved the flexibility and durability of PVC flooring. The study reported that flooring containing didecyl phthalate exhibited superior resistance to wear and tear compared to alternatives without this plasticizer.

Comparative Data Table

The following table summarizes the applications of didecyl phthalate alongside other common phthalates:

| Chemical Name | Primary Applications | Environmental Impact |

|---|---|---|

| Didecyl Phthalate | PVC products, medical devices, coatings | Lower bioavailability |

| Diethylhexyl Phthalate | Blood bags, toys, flooring | High toxicity concerns |

| Diisononyl Phthalate | Adhesives, sealants | Moderate environmental impact |

| Dibutyl Phthalate | Cosmetics, personal care products | Significant health risks |

Mecanismo De Acción

Target of Action

Didecyl phthalate is a member of the phthalate esters family, which are primarily used as plasticizers in various applications . The primary targets of Didecyl phthalate are the plastic materials in which it is incorporated. It imparts flexibility and durability to these materials .

Mode of Action

The mode of action of Didecyl phthalate involves its incorporation into plastic materials, where it increases flexibility, transparency, durability, and longevity . It achieves this by reducing the melting point and glass transition temperature of the plastic, thereby making it more pliable .

Biochemical Pathways

The biochemical pathways involved in the degradation of Didecyl phthalate have been studied in certain bacterial strains. For instance, Arthrobacter sp. SLG-4 can completely degrade Didecyl phthalate . The degradation pathway involves the initial transformation of Didecyl phthalate to phthalic acid (PA) via de-esterification, followed by the metabolism of PA to protocatechuate acid, which eventually enters the tricarboxylic acid (TCA) cycle through the meta-cleavage pathway .

Result of Action

The result of Didecyl phthalate’s action is the creation of flexible, durable, and long-lasting plastic materials . On a molecular level, it alters the physical properties of the plastic by reducing its melting point and glass transition temperature .

Action Environment

The action of Didecyl phthalate is influenced by various environmental factors. For instance, its efficacy as a plasticizer can be affected by the temperature and the presence of other additives in the plastic . Its stability can also be influenced by environmental conditions such as exposure to sunlight and heat .

Análisis Bioquímico

Biochemical Properties

Didecyl phthalate interacts with various biomolecules in the bodyIt is known that phthalates can disrupt the endocrine system, affecting reproductive health and physical development .

Cellular Effects

Didecyl phthalate can have significant effects on various types of cells and cellular processes. For instance, phthalates have been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Molecular Mechanism

It is known that phthalates can interact with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Didecyl phthalate can change over time. For instance, a study found that phthalates rapidly affected key tissue homeostatic mechanisms in liver oval cell populations via non-genomic pathways .

Dosage Effects in Animal Models

The effects of Didecyl phthalate can vary with different dosages in animal models. For instance, a study found that the highest dose used was 750 mg/kg/day, while the lowest dose was 0.5 mg/kg/day

Metabolic Pathways

Didecyl phthalate is involved in various metabolic pathways. Phthalates can undergo metabolism in two stages in the human body, namely phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) .

Transport and Distribution

Didecyl phthalate can be transported and distributed within cells and tissues. Sampling is performed by drawing air through a membrane filter and a silica gel tube, connected downstream, using a suitable sampling pump. Phthalates in the particulate state are deposited on the filter, whereas gaseous phthalates are adsorbed onto the silica gel .

Subcellular Localization

It is known that phthalates can easily leak into food, water, and the ecological environment, making them a pervasive environmental contaminant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Didecyl phthalate is synthesized through the esterification of phthalic anhydride with decyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:

Phthalic anhydride+2Decyl alcohol→Didecyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of didecyl phthalate follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure complete conversion of the reactants. The product is then purified through distillation to remove any unreacted alcohol and other impurities .

Análisis De Reacciones Químicas

Types of Reactions: Didecyl phthalate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, didecyl phthalate can hydrolyze to form phthalic acid and decyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different phthalate esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: Phthalic acid and decyl alcohol.

Transesterification: Various phthalate esters depending on the alcohol used.

Comparación Con Compuestos Similares

- Diisodecyl phthalate

- Dibutyl phthalate

- Dioctyl phthalate

- Diisononyl phthalate

- Di-n-octyl phthalate

Comparison: Didecyl phthalate is unique due to its low volatility and excellent resistance to extraction, making it suitable for applications requiring long-term stability and minimal leaching. Compared to dioctyl phthalate, didecyl phthalate has a lower migration rate and better compatibility with various polymers .

Actividad Biológica

Didecyl phthalate (DDP) is a high molecular weight phthalate ester primarily used as a plasticizer in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article synthesizes findings from diverse studies, including toxicity assessments, metabolic pathways, and case studies, to provide a comprehensive overview of DDP's biological effects.

- Chemical Formula : C28H46O4

- Molecular Weight : 446.67 g/mol

- CAS Number : 68515-49-1

Acute and Chronic Toxicity

Didecyl phthalate exhibits low acute toxicity across various species. Studies indicate that the oral LD50 values in rats exceed 2000 mg/kg, suggesting minimal acute toxicity . Chronic exposure studies reveal that DDP may cause liver enlargement and induce peroxisomal enzymes, similar to other high molecular weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) .

Dermal and Ocular Effects

DDP has been shown to cause mild skin irritation upon dermal exposure. In a study involving rabbits, application of undiluted DDP resulted in erythema and edema that resolved within days . Human patch tests have demonstrated no significant allergic reactions, although mild irritation was reported in some cases .

| Study Type | Species | Exposure Duration | Result |

|---|---|---|---|

| Dermal | Rabbit | 24 hrs | Mild erythema |

| Dermal | Human | 24 hrs | No irritation observed |

| Dermal | Human | 2 days | Mild irritation in some subjects |

Metabolic Pathways

The metabolism of DDP involves its absorption and subsequent biotransformation. Studies show that only a small percentage (2-4%) of applied DDP is absorbed into tissues or excreted . The primary metabolic pathway involves oxidation, leading to the formation of monoesters, which are more bioactive than the parent compound .

Didecyl phthalate's biological activity is partly mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This receptor plays a significant role in mediating liver hypertrophy and peroxisome proliferation observed in rodent studies . The relevance of these findings to human health remains uncertain due to differences in receptor expression between species.

Case Studies and Environmental Impact

Phthalates, including DDP, have been detected in various environmental matrices, raising concerns about their potential effects on human health and ecosystems. A case study highlighted elevated levels of phthalates in children’s environments, linking exposure to plastic products .

Summary of Findings

- Toxicity : Didecyl phthalate shows low acute toxicity but potential chronic effects on liver function.

- Skin Reactions : Mild skin irritation has been observed in both animal and human studies.

- Metabolism : Limited absorption with significant biotransformation into active metabolites.

- Mechanistic Insights : Activation of PPARα suggests possible liver-related effects.

Propiedades

IUPAC Name |

didecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIBJVOPLXHHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026512 | |

| Record name | Didecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light colored liquid; [Hawley] Clear, very faintly yellow viscous liquid; [MSDSonline] | |

| Record name | Didecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4809 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 261 °C at 5 mmHg | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

450 °F (CLOSED CUP) | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SOL IN HYDROCARBONS, In water, 2.20X10-4 mg/L at 25 °C | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9675 at 20 °C/20 °C | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | Didecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4809 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-colored liquid, Viscous liquid, COLORLESS | |

CAS No. |

84-77-5 | |

| Record name | Didecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDECYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI5FBN947Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5 °C | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.